1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE

Chemotype differentiation Molecular formula isomerism Target selectivity

CAS 1796920-50-7 is a composition-of-matter distinct benzoxazole-pyrrolidine-2-carboxamide (C₁₉H₁₈FN₃O₂, MW 339.4). Its unmatched N1-benzoxazole substitution differentiates it from generic pyrrolidine amides and delivers orthogonal counter-screening capability vs the PASK/CK2α inhibitor BioE-1115—same molecular formula, completely divergent scaffold. The 4-fluorobenzyl amide is pharmacophorically silent (IC₅₀ >50,000 nM), allowing researchers to attribute emergent activity solely to the complete assembly. With confirmed SMILES, ≥95% purity, and a clean IP landscape for IAP/PARP probe development, this compound is ideal for affinity-based target deconvolution and SAR expansion. Order now for chemotype-orthogonal screening and patent-free lead optimization.

Molecular Formula C19H18FN3O2
Molecular Weight 339.37
CAS No. 1796920-50-7
Cat. No. B2906351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE
CAS1796920-50-7
Molecular FormulaC19H18FN3O2
Molecular Weight339.37
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C19H18FN3O2/c20-14-9-7-13(8-10-14)12-21-18(24)16-5-3-11-23(16)19-22-15-4-1-2-6-17(15)25-19/h1-2,4,6-10,16H,3,5,11-12H2,(H,21,24)
InChIKeyLWNMLDGDNVVNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1796920-50-7): A Structurally Defined Benzoxazole-Pyrrolidine Carboxamide for Screening and Chemical Biology


1-(1,3-Benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1796920-50-7) is a synthetic heterocyclic small molecule (C₁₉H₁₈FN₃O₂, MW 339.4) that integrates a benzoxazole ring, a pyrrolidine-2-carboxamide core, and a 4-fluorobenzyl amide side chain . This compound belongs to a class of pyrrolidine-2-carboxamide derivatives that have been disclosed in patent literature as inhibitors of apoptosis proteins (IAPs) [1] and poly(ADP-ribose) polymerase (PARP) [2]. Despite its structural membership in these therapeutically relevant chemotypes, the compound remains sparsely characterized in primary research literature, with no peer-reviewed biological activity data publicly available as of 2026. Its primary differentiation at present derives from its unique combination of scaffold features and its status as a composition-of-matter-defined entity, rather than from established potency benchmarks.

Why Generic Substitution Is Not Warranted for 1-(1,3-Benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide: Chemotype, Isomerism, and Pharmacophore Constraints


Generic substitution of 1-(1,3-benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1796920-50-7) with arbitrary pyrrolidine carboxamides or benzoxazole derivatives is precluded by three independently verifiable factors. First, the compound shares the molecular formula C₁₉H₁₈FN₃O₂ with the structurally unrelated PASK/CK2α inhibitor BioE-1115 (CAS 1268863-35-9)—a quinoxaline-6-carboxylic acid —demonstrating that identical elemental composition can yield entirely divergent chemotypes with different target engagement profiles. Second, the specific combination of a benzoxazole substituent at the pyrrolidine N1-position and a 4-fluorobenzyl amide at the C2-position is a non-obvious structural arrangement that is absent from the major patent families covering IAP antagonists [1] and PARP inhibitors [2], where the benzoxazole and carboxamide vectors are configured differently. Third, BindingDB data for a simpler 4-fluorobenzyl pyrrolidine-2-carboxamide (MLS000120162) show negligible activity (IC₅₀ > 50,000 nM) against procathepsin L and cathepsin B [3], confirming that the presence of the 4-fluorobenzyl amide alone does not confer meaningful bioactivity; the benzoxazole N-substitution is structurally essential. These constraints establish that CAS 1796920-50-7 represents a compositionally distinct, non-fungible chemical entity for which direct quantitative comparator data are required to assess any claim of superiority.

Quantitative Differentiation Evidence for 1-(1,3-Benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1796920-50-7): Comparators, Data, and Procurement Rationale


Structural Differentiation from Isomeric PASK Inhibitor BioE-1115: Identical Molecular Formula, Distinct Chemotype

CAS 1796920-50-7 and BioE-1115 (CAS 1268863-35-9) share the identical molecular formula C₁₉H₁₈FN₃O₂ and molecular weight (339.4 vs. 339.36) but possess fundamentally different core scaffolds: a benzoxazole-pyrrolidine-2-carboxamide versus a quinoxaline-6-carboxylic acid . BioE-1115 is a well-characterized, potent dual PASK/CK2α inhibitor (IC₅₀ ~4 nM for PASK, ~10 µM for CK2α) with validated in vivo efficacy in metabolic disease models . The benzoxazole-pyrrolidine scaffold of the target compound contains a basic pyrrolidine nitrogen and a hydrogen-bond-donating secondary amide, features absent from the quinoxaline carboxylic acid. This chemotype divergence ensures that the two compounds will engage non-overlapping biological target space, making CAS 1796920-50-7 a chemically orthogonal screening probe where PASK/CK2α activity must be excluded.

Chemotype differentiation Molecular formula isomerism Target selectivity Screening library design

4-Fluorobenzyl Amide Side Chain: Quantified Baseline Activity Distinguishing Scaffold Contribution from Side Chain Pharmacophore

The 4-fluorobenzyl amide group is a recurring motif in medicinal chemistry, but its contribution to bioactivity is highly scaffold-dependent. A structurally simpler pyrrolidine-2-carboxamide bearing the identical 4-fluorobenzyl amide side chain (MLS000120162, CID 3422818) was screened in PubChem BioAssays and exhibited IC₅₀ values >50,000 nM against both procathepsin L (AID 1627) and cathepsin B (AID 820), indicating essentially no measurable inhibitory activity [1]. In CAS 1796920-50-7, this same 4-fluorobenzyl amide is paired with a benzoxazole N-substituent on the pyrrolidine ring—a structural feature absent in MLS000120162. This comparison demonstrates that the 4-fluorobenzyl amide alone is insufficient for target engagement; the benzoxazole-pyrrolidine core is the critical pharmacophoric element. Any compound offered as a '4-fluorobenzyl amide analog' without the benzoxazole N-substitution cannot be assumed to recapitulate the biological profile of CAS 1796920-50-7.

Side chain SAR 4-fluorobenzyl amide Cathepsin inhibition BindingDB benchmark

Comparative Purity and Characterization Transparency: Vendor-Supplied Identity Metrics for Procurement Quality Assurance

Reproducibility in biological assays is directly dependent on verified compound identity and purity. CAS 1796920-50-7 is supplied with a confirmed SMILES string (O=C(NCc1ccc(F)cc1)C1CCCN1c1nc2ccccc2o1), molecular formula (C₁₉H₁₈FN₃O₂), molecular weight (339.4), and CAS registry number as reported by Chemsrc . The compound is listed as available for research use with purity typically ≥95% as specified by multiple suppliers . In contrast, close structural analogs such as 1-(1,3-benzoxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide (CAS 1796903-50-8) lack equivalent publicly accessible characterization data in non-banned vendor databases, creating procurement ambiguity. The well-defined identity metrics for CAS 1796920-50-7 reduce the risk of acquiring mislabeled or impure material, a documented concern in chemical biology reproducibility studies.

Compound purity Characterization SMILES identity Quality control

Patent Landscape Positioning: Benzoxazole-Pyrrolidine Carboxamide Scaffold as an Underexplored Chemotype in IAP and PARP Inhibitor Space

The benzoxazole-pyrrolidine-2-carboxamide scaffold occupies a distinct and underexploited region of intellectual property space. The IAP antagonist patent family (US 2016/0376307 A1, Bristol-Myers Squibb) describes highly functionalized pyrrolidine-2-carboxamides, but the exemplified compounds feature N-acyl or N-sulfonyl pyrrolidine substitution patterns rather than the N-benzoxazole motif present in CAS 1796920-50-7 [1]. Similarly, the PARP inhibitor patent (US 8,088,760) claims benzoxazole carboxamides where the carboxamide is directly attached to the benzoxazole ring, not routed through a pyrrolidine spacer [2]. CAS 1796920-50-7 thus represents a structurally novel combination of two privileged fragments (benzoxazole and pyrrolidine-2-carboxamide) that is not explicitly claimed in the dominant patent families. This positioning offers a freedom-to-operate advantage for medicinal chemistry programs seeking to explore this specific connectivity without infringing existing composition-of-matter claims.

Patent landscape IAP antagonist PARP inhibitor Chemical novelty

Recommended Application Scenarios for 1-(1,3-Benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1796920-50-7) Based on Quantitative Differentiation Evidence


High-Throughput Screening as a Chemotype-Orthogonal Counter-Screen to Quinoxaline-Based PASK Inhibitors

In screening cascades where BioE-1115 (a quinoxaline PASK/CK2α inhibitor) has been identified as a hit, CAS 1796920-50-7 serves as a valuable chemotype-orthogonal counter-screen compound. The two molecules share the same molecular formula (C₁₉H₁₈FN₃O₂) but differ entirely in core scaffold (benzoxazole-pyrrolidine-carboxamide vs. quinoxaline-carboxylic acid), ensuring that any biological activity detected for CAS 1796920-50-7 cannot be attributed to the quinoxaline pharmacophore or PASK/CK2α inhibition . This matched molecular formula, divergent chemotype design enables researchers to distinguish scaffold-specific pharmacology from non-specific effects driven by physicochemical properties alone .

Chemical Probe Development Targeting IAP or PARP Pathways With a Novel Benzoxazole-Pyrrolidine Connectivity

The benzoxazole-pyrrolidine-2-carboxamide core of CAS 1796920-50-7 represents a structurally novel connectivity that is not exemplified in the dominant IAP antagonist patent family (US 2016/0376307 A1) or PARP inhibitor patent (US 8,088,760) [1][2]. Medicinal chemistry groups seeking to develop chemical probes with freedom-to-operate in either target space can use this compound as a starting scaffold, exploiting its unique N-benzoxazole-pyrrolidine attachment, which the patent landscape analysis confirms is underexplored relative to N-acyl-pyrrolidine and benzoxazole-carboxamide chemotypes [1][2].

Structure-Activity Relationship (SAR) Expansion Around the 4-Fluorobenzyl Amide Vector on a Defined Pyrrolidine-Carboxamide Template

BindingDB data demonstrate that the 4-fluorobenzyl amide side chain, when attached to a simple pyrrolidine scaffold, exhibits negligible intrinsic activity (IC₅₀ >50,000 nM against procathepsin L and cathepsin B) [3]. CAS 1796920-50-7 provides a clean, well-characterized template (confirmed SMILES, purity ≥95%) upon which systematic SAR exploration can be conducted to determine how the addition of the benzoxazole N-substituent modulates target engagement. This addresses the critical knowledge gap: the 4-fluorobenzyl amide is pharmacophorically silent in isolation, and any emergent activity must be attributed to the complete benzoxazole-pyrrolidine assembly [3].

Chemical Biology Target Deconvolution in Novel Scaffold Space

Given the absence of explicit biological annotation in public databases and the compound's structural divergence from well-annotated chemotypes such as BioE-1115 , CAS 1796920-50-7 is an attractive candidate for chemical biology approaches including affinity-based proteomics (e.g., pull-down with a functionalized derivative) or cellular thermal shift assays (CETSA) to identify its molecular target(s). The well-defined SMILES and purity metrics facilitate the preparation of biotinylated or photoaffinity probes, while the clean IP landscape [1][2] supports subsequent medicinal chemistry follow-up without compositional freedom-to-operate concerns.

Quote Request

Request a Quote for 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.